N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
This compound is a fascinating fusion of structural elements, combining a chromene core with furan and morpholine substituents. Let’s break it down:
Chromene Core: The central framework is a , which is a heterocyclic ring system containing oxygen atoms. It imparts unique properties to the compound.
Furan: The furan-2-yl group (a five-membered ring with an oxygen atom) adds aromaticity and reactivity.
Morpholine: The morpholin-4-yl moiety (a saturated six-membered ring with an oxygen atom) contributes to solubility and potential interactions.
Preparation Methods
Synthetic Routes::
Condensation Reaction: One synthetic approach involves the condensation of furan-2-yl-ethylamine with a morpholine derivative. The reaction proceeds under suitable conditions to form the desired compound.
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. research laboratories may synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactions::
Oxidation: The furan ring can undergo oxidation, potentially leading to the formation of furan-2-carboxylic acid derivatives.
Substitution: The morpholine group is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group in the chromene core could yield the corresponding alcohol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Substitution: Alkyl halides or acyl chlorides.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:: The specific products depend on reaction conditions, but potential outcomes include substituted derivatives of the chromene core or modified furan and morpholine groups.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It might exhibit pharmacological activity due to its unique structure. Researchers explore its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Chemistry: It serves as a synthetic intermediate for more complex molecules.
Industry: If scaled up, it could be useful in drug development or materials science.
Mechanism of Action
The exact mechanism remains speculative, but potential targets include enzymes, receptors, or cellular pathways affected by the compound. Further studies are needed to elucidate this.
Comparison with Similar Compounds
Furfurylamine: A simpler furan-containing amine .
N-((morpholin-2-yl)methyl)ethanamine: A morpholine derivative .
4-(2-Morpholin-4-yl-2-oxoethoxy)aniline: Another morpholine-based compound .
Properties
Molecular Formula |
C22H24N2O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O5/c1-14-10-15(2)21-16(11-14)18(25)12-20(29-21)22(26)23-13-17(19-4-3-7-28-19)24-5-8-27-9-6-24/h3-4,7,10-12,17H,5-6,8-9,13H2,1-2H3,(H,23,26) |
InChI Key |
WQJSEYRUJMURBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)N4CCOCC4)C |
Origin of Product |
United States |
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